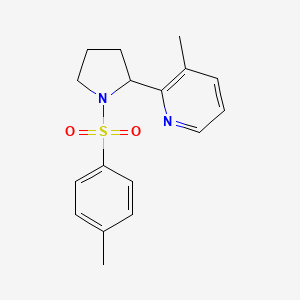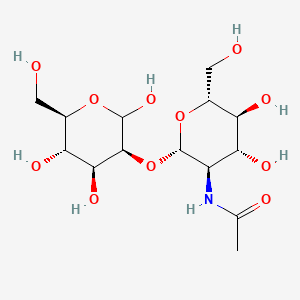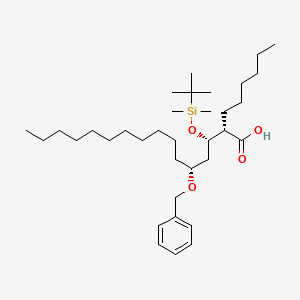
(2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid is a complex organic compound that features multiple functional groups, including benzyloxy, tert-butyldimethylsilyl, and hexylhexadecanoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the stereocenters. Common reagents used in the synthesis may include benzyl alcohol, tert-butyldimethylsilyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative, while reduction of the hexadecanoic acid moiety could produce a corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It could serve as a model compound for investigating the interactions between small molecules and biological macromolecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid may include other benzyloxy or tert-butyldimethylsilyl derivatives, as well as compounds with similar stereochemistry and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C35H64O4Si |
|---|---|
Peso molecular |
577.0 g/mol |
Nombre IUPAC |
(2S,3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-2-hexyl-5-phenylmethoxyhexadecanoic acid |
InChI |
InChI=1S/C35H64O4Si/c1-8-10-12-14-15-16-17-18-22-26-31(38-29-30-24-20-19-21-25-30)28-33(39-40(6,7)35(3,4)5)32(34(36)37)27-23-13-11-9-2/h19-21,24-25,31-33H,8-18,22-23,26-29H2,1-7H3,(H,36,37)/t31-,32+,33+/m1/s1 |
Clave InChI |
TXCAENHSJIKJGT-CEUYOYMZSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O[Si](C)(C)C(C)(C)C)OCC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O[Si](C)(C)C(C)(C)C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ethyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11824927.png)
![2-(trifluoromethyl)-5H,6H,8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B11824928.png)
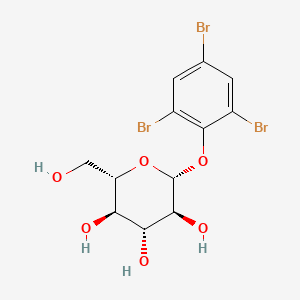
![[(3aS,5R,6R,7S,7aS)-6,7-bis(acetyloxy)-2-(ethoxymethyl)-hexahydro-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B11824946.png)
![[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B11824949.png)
![1-tert-Butyl 5-methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-1,5-dicarboxylate](/img/structure/B11824957.png)
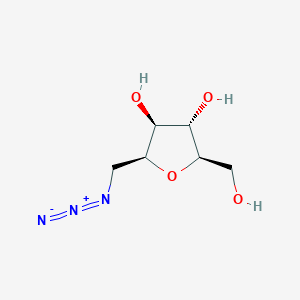
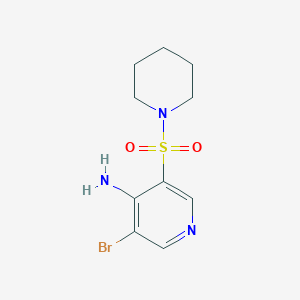


![(1R,7S)-3-(4-nitrobenzenesulfonyl)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824981.png)

